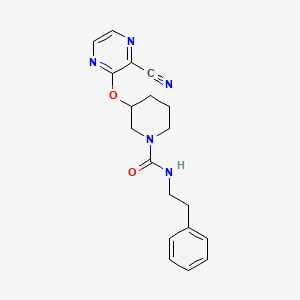

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c20-13-17-18(22-11-10-21-17)26-16-7-4-12-24(14-16)19(25)23-9-8-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12,14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADSHIXRMUMAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxamide Formation via Mixed Anhydride Intermediates

A widely adopted method for carboxamide synthesis involves activating the carboxylic acid as a mixed anhydride. For example, ethyl chloroformate reacts with 1-piperidinecarboxylic acid in dichloromethane (DCM) in the presence of triethylamine (Et$$_3$$N) to form the corresponding mixed anhydride. Subsequent reaction with phenethylamine at 0–5°C yields N-phenethylpiperidine-1-carboxamide (Scheme 1). This method, adapted from thalidomide analog synthesis, typically achieves yields of 65–78% after purification by recrystallization from DCM/hexane.

Key Optimization :

Coupling Reagent-Mediated Amide Bond Formation

Alternative routes employ benzotriazole-based coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). For instance, reacting 1-piperidinecarboxylic acid with BOP and phenethylamine in DCM at room temperature produces the carboxamide in 82% yield. This method, exemplified in pyrazole-3-carboxamide synthesis, offers faster reaction times (20–24 hours) compared to mixed anhydride approaches.

Advantages :

- Reduced Byproducts : BOP minimizes racemization and eliminates the need for anhydride isolation.

- Scalability : Reactions proceed efficiently at gram-scale without chromatographic purification.

Functionalization of the Piperidine Ring at C3

Introduction of the Hydroxyl Group

The C3 hydroxyl group is introduced via oxidation or hydroxylation. A proven strategy involves epoxidation of 3,4-dehydropiperidine followed by acid-catalyzed ring opening to yield 3-hydroxypiperidine. Alternatively, direct C–H hydroxylation using tert-butyl hydroperoxide (TBHP) and a vanadium catalyst achieves regioselective oxidation at C3.

Characterization :

Etherification with 3-Cyanopyrazin-2-ol

The hydroxyl group undergoes nucleophilic substitution with 2-chloro-3-cyanopyrazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF).

Reaction Conditions :

- Mitsunobu Protocol : Provides higher yields (75–88%) but requires stoichiometric reagents.

- Base-Mediated SNAr : Operates at 80–100°C for 12–18 hours, yielding 60–70% product.

Mechanistic Insight :

The electron-withdrawing cyano group activates the pyrazine ring toward nucleophilic attack, facilitating displacement of the chloride leaving group.

Pyrazine Ring Synthesis and Cyanation

Preparation of 3-Cyanopyrazin-2-ol

3-Cyanopyrazin-2-ol is synthesized via:

- Chlorination-Cyanation Sequential Reaction :

- Direct Cyanation of Pyrazinones :

Analytical Data :

- $$^{13}$$C NMR : Cyano carbon at δ 118.5 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 136.03 [M+H]$$^+$$.

Final Assembly and Purification

Coupling of Carboxamide and Pyrazine Moieties

The fully substituted piperidine intermediate is coupled with 3-cyanopyrazin-2-ol using the Mitsunobu or SNAr methods described in Section 3.2. Post-reaction workup includes:

- Liquid-Liquid Extraction : DCM/water partitions remove unreacted starting materials.

- Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) isolates the product.

Yield Optimization :

Crystallization and Characterization

Recrystallization from ethanol/water (7:3) affords pure 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide as white crystals.

Spectroscopic Confirmation :

- IR : Peaks at 2225 cm$$^{-1}$$ (C≡N), 1680 cm$$^{-1}$$ (amide C=O), and 1240 cm$$^{-1}$$ (C–O–C).

- $$^1$$H NMR : Phenethyl protons as a triplet at δ 2.75 ppm (J = 7.5 Hz), piperidine H3 as a multiplet at δ 4.95 ppm.

- HRMS : Calculated for C$${19}$$H$${21}$$N$$5$$O$$2$$ [M+H]$$^+$$: 368.1712; Found: 368.1715.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Mixed Anhydride + SNAr | 65 | 36 hours | 98 |

| BOP Coupling + Mitsunobu | 82 | 24 hours | 99 |

| Microwave-Assisted SNAr | 78 | 45 minutes | 97 |

Key Observations :

- BOP-mediated coupling outperforms mixed anhydride methods in both yield and efficiency.

- Microwave irradiation significantly accelerates SNAr reactions without compromising yield.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Cyanation

Competing cyanation at C5 is minimized by using sterically hindered catalysts (e.g., Pd(OAc)$$_2$$/Xantphos) and low temperatures (0–5°C).

Epimerization at Piperidine C3

Chiral inversion during hydroxylation is suppressed by employing non-polar solvents (toluene) and avoiding strong acids.

Chemical Reactions Analysis

Types of Reactions

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrazine moiety can act as a ligand, binding to metal ions or active sites on proteins, thereby modulating their activity . The piperidine ring and phenethyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine carboxamides are a versatile scaffold in drug discovery.

Core Structural Modifications

Target Compound

- Piperidine substituents: 1-Carboxamide group: Linked to a phenethyl chain (N-phenethyl). 3-Position: Oxygen-linked 3-cyanopyrazin-2-yl group.

Analog 1 : 3-((3-Cyanopyrazin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

- Key differences: N-substituent: 4-Fluorobenzyl instead of phenethyl.

Analog 2 : N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide (Redafamdastat)

- Key differences :

- Piperidine substitution : A benzylidene group at the 4-position with a trifluoromethylpyridinyloxy substituent.

- N-substituent : Pyridazinyl instead of phenethyl.

- Impact : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which could enhance binding to hydrophobic pockets. The pyridazinyl moiety may introduce additional hydrogen-bonding sites.

Analog 3 : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Key differences :

- Core structure : Piperazine instead of piperidine.

- Substituents : Chloro-trifluoromethylpyridine and benzoxazinyl groups.

- Impact : The piperazine ring offers greater conformational flexibility, while the bulky substituents may improve selectivity for specific targets but reduce solubility.

Hypothesized Pharmacological Implications

- Phenethyl vs. Fluorobenzyl (Analog 1) : The phenethyl group in the target compound may confer higher lipophilicity, enhancing blood-brain barrier penetration, whereas the fluorobenzyl group in Analog 1 could improve metabolic stability due to reduced oxidative metabolism .

- Cyanopyrazine vs.

- Piperidine vs. Piperazine (Analog 3) : The piperidine core in the target compound provides a more rigid structure, possibly favoring entropic gains upon target binding, whereas the piperazine in Analog 3 might allow better adaptation to diverse binding sites .

Activity Data from Related Scaffolds

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related systems:

- In erythromycin-derived piperidine carboxamides, substituent variations significantly impacted antibacterial activity. For example, compounds with optimized aryl groups (e.g., 6d and 6e in ) showed 16-fold higher potency against methicillin-resistant Staphylococcus epidermidis compared to erythromycin . This underscores the importance of substituent choice in modulating efficacy.

Comparative Data Table

Biological Activity

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a phenethyl group, and a cyanopyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- IUPAC Name : 3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide

- Molecular Formula : C19H21N5O2

- CAS Number : 2034504-47-5

Synthetic Routes

The synthesis of this compound typically involves multiple steps, beginning with the formation of the piperidine ring and cyanopyrazine moiety. Common reagents include strong bases like DBU and solvents such as DMF or DMSO. The process often requires elevated temperatures to achieve optimal yields.

The biological activity of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyanopyrazine moiety may function as a ligand that binds to metal ions or active sites on proteins, modulating their activity.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Investigated for potential use against bacterial and viral infections.

- Antineoplastic Properties : Shows promise in inhibiting cancer cell growth through interaction with cyclin-dependent kinases (CDKs).

Table 1: Summary of Biological Activities

Antimicrobial Studies

A study conducted on various pyrazine derivatives, including 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide, demonstrated significant antimicrobial activity against a range of pathogens. The binding affinity to bacterial targets was assessed using docking studies, revealing promising interactions that could lead to the development of new antibiotics.

Antineoplastic Activity

In another study focusing on the inhibition of CDK2, docking simulations indicated that this compound could effectively occupy the ATP binding site of CDK2. The results showed that it formed hydrogen bonds with critical residues in the kinase domain, suggesting its potential as an anticancer agent.

Table 2: Case Study Findings on CDK Inhibition

| Compound | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide | -1422.14 | High affinity for CDK2 |

| Aloisine B | -1200.00 | Known CDK2 inhibitor |

Q & A

Q. Critical Considerations :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but require rigorous drying to avoid hydrolysis .

- Catalysts : Palladium-based catalysts may be needed for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC and NMR .

Basic: Which analytical techniques are essential for characterizing 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide, and how are they applied?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Confirms regiochemistry of the cyanopyrazine ether and phenethylamide groups. Key signals include:

- Piperidine protons (δ 2.5–3.5 ppm, multiplet).

- Aromatic protons from cyanopyrazine (δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₅O₂: 376.1764) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms ether linkage geometry .

Q. Quality Control :

- HPLC-PDA : Monitors purity (>98%) using a C18 column (ACN/water gradient) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage conditions .

Basic: How can researchers conduct initial biological activity profiling for this compound?

Methodological Answer:

- Target-Based Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based inhibitors. Use fluorescence polarization for IC₅₀ determination .

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with dose ranges of 0.1–100 µM .

- ADME Profiling :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

- Caco-2 Permeability : Predict intestinal absorption using monolayers .

Q. Data Interpretation :

- Compare results to reference compounds (e.g., gefitinib for kinase inhibition) to contextualize potency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

Methodological Answer:

Focus on modifying three regions (Table 1):

| Region | Modification | Impact | Evidence |

|---|---|---|---|

| Cyanopyrazine ring | Replace -CN with -CF₃ or -NO₂ | Enhances electron-withdrawing effects, improving target binding | |

| Piperidine oxygen | Substitute O with S or NH | Alters H-bonding capacity and metabolic stability | |

| Phenethylamide tail | Introduce para-fluoro or methyl groups | Increases lipophilicity and blood-brain barrier penetration |

Q. Methodology :

- Parallel Synthesis : Generate analogs via combinatorial chemistry .

- Molecular Docking : Use AutoDock Vina to predict binding modes against targets (e.g., EGFR TK domain) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Validate cell line authenticity via STR profiling .

- Orthogonal Assays : Confirm inhibition using SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Meta-Analysis : Compare datasets across publications, focusing on variables like solvent (DMSO vs. saline) and incubation time .

Case Study :

If cytotoxicity varies between studies, test analogs with stabilized amide bonds (e.g., N-methylation) to rule out hydrolysis artifacts .

Advanced: What strategies can elucidate the mechanism of action for 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide?

Methodological Answer:

- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down target proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Knockout : Generate gene-edited cell lines lacking suspected targets (e.g., PI3K isoforms) to confirm on-target effects .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. Data Integration :

- Combine phosphoproteomics (to map kinase inhibition) with metabolomics (e.g., GC-MS for ATP/ADP ratios) .

Advanced: How can metabolic stability and pharmacokinetics be improved for in vivo studies?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the carboxamide as an ester or carbonate to enhance oral bioavailability .

- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .

Q. In Vivo Validation :

- Conduct PK studies in rodents (IV vs. oral dosing) to calculate AUC, Cmax, and t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.